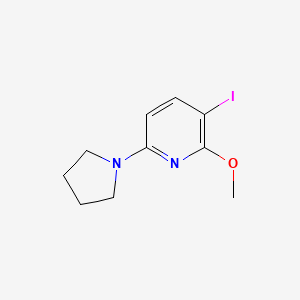
S-Methyl-3-pyridylthioimidate hydroiodide
Vue d'ensemble
Description
S-Methyl-3-pyridylthioimidate hydroiodide: is a chemical compound with the molecular formula C7H9IN2S and a molecular weight of 280.13 g/mol . It is also known by its synonym, methyl pyridine-3-carboximidothioate . This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of S-Methyl-3-pyridylthioimidate hydroiodide involves the reaction of 3-pyridinecarboximidothioate with methyl iodide . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
S-Methyl-3-pyridylthioimidate hydroiodide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones , while reduction may yield thiols or thioethers .
Applications De Recherche Scientifique
S-Methyl-3-pyridylthioimidate hydroiodide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It is used in pharmaceutical research to develop new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of S-Methyl-3-pyridylthioimidate hydroiodide involves its interaction with specific molecular targets, such as enzymes and proteins . The compound can form covalent bonds with these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes, ultimately influencing the biological activity of the compound .
Comparaison Avec Des Composés Similaires
S-Methyl-3-pyridylthioimidate hydroiodide can be compared with other similar compounds, such as:
S-Methyl-2-pyridylthioimidate hydroiodide: This compound has a similar structure but differs in the position of the methyl group on the pyridine ring.
S-Methyl pyridine-4-carbothioimidate hydroiodide: This compound also has a similar structure but differs in the position of the carbothioimidate group on the pyridine ring.
The uniqueness of this compound lies in its specific chemical structure, which influences its reactivity and applications in scientific research.
Propriétés
IUPAC Name |
methyl pyridine-3-carboximidothioate;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S.HI/c1-10-7(8)6-3-2-4-9-5-6;/h2-5,8H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFNLHYIXBCSDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N)C1=CN=CC=C1.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185298-67-2 | |
| Record name | 3-Pyridinecarboximidothioic acid, methyl ester, hydriodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185298-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















